molecular formula C20H22N2O4S B12196543 N-(2,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B12196543
M. Wt: 386.5 g/mol
InChI Key: PMHQHPGABXFFSC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety linked via a sulfanyl bridge. The benzazepine ring, a seven-membered heterocycle, distinguishes this compound from triazole- or pyrazole-based analogs, possibly affecting its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N2O4S/c1-25-14-8-9-16(17(11-14)26-2)21-19(23)12-27-18-10-7-13-5-3-4-6-15(13)22-20(18)24/h3-6,8-9,11,18H,7,10,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

PMHQHPGABXFFSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzazepine moiety and a sulfanyl group, contributing to its diverse biological properties. The chemical formula is represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor of specific enzymes and receptors involved in neurological and inflammatory pathways.

Enzyme Inhibition

Research has demonstrated that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmitter levels in the brain. For instance, related compounds showed IC50 values indicating effective inhibition:

CompoundIC50 (AChE)IC50 (BChE)
Compound A1.90 µM0.084 µM
Compound B0.50 µM0.020 µM

These findings suggest that this compound may similarly inhibit these enzymes, potentially leading to therapeutic effects in conditions such as Alzheimer's disease.

Antioxidant Activity

The compound's structure also suggests potential antioxidant properties. Studies have shown that related compounds can scavenge free radicals and reduce oxidative stress markers in vitro.

Neuroprotective Properties

The neuroprotective effects of this compound are hypothesized to arise from its ability to inhibit cholinesterases and reduce oxidative stress. This dual action may help mitigate neuronal damage associated with neurodegenerative diseases.

Anti-inflammatory Activity

Given the presence of the sulfanyl group, the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines or inhibiting pathways such as NF-kB.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Cholinesterase Inhibition : A study demonstrated that compounds structurally related to benzazepines significantly inhibited AChE and BChE activities in vitro, suggesting a potential mechanism for cognitive enhancement in Alzheimer’s models .
  • Antioxidant Studies : Another research highlighted the antioxidant capacity of similar compounds through assays measuring their ability to reduce lipid peroxidation and scavenge free radicals .
  • In Vivo Efficacy : Animal models treated with related benzazepine derivatives showed improved cognitive function and reduced markers of neuroinflammation, indicating potential therapeutic applications for cognitive disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structural analogs vary in three critical regions:

Substituents on the acetamide nitrogen : Electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups.

Heterocyclic component : Benzazepine vs. triazole or pyrazole rings.

Sulfanyl-linked groups : Variations in ring size and substituents.

Comparative Analysis

Substituent Effects on the Aromatic Ring
  • Target Compound : The 2,4-dimethoxyphenyl group introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to chloro-substituted analogs .
  • Molecular weight = 360.86 g/mol .
  • N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () : A 2-chlorophenyl substituent combines steric hindrance and electronic effects, which may alter receptor binding .
Heterocyclic Component
  • However, larger ring size may reduce bioavailability .
  • Triazole Derivatives () : 4H-1,2,4-triazol-3-yl rings are smaller and more planar, facilitating π-π stacking interactions. For example, triazole-based compounds in demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .

Data Table: Structural and Functional Comparison

Compound Name Substituent on Acetamide N Heterocyclic Component Molecular Weight (g/mol) Notable Activities/Properties
Target Compound 2,4-dimethoxyphenyl 2-hydroxy-4,5-dihydro-3H-1-benzazepine ~392.4* High polarity (predicted)
N-(3-chlorophenyl)-... () 3-chlorophenyl Same as target 360.86 Potential metabolic stability
Triazole derivative () Not specified 4H-1,2,4-triazol-3-yl ~350–380† Anti-exudative (10 mg/kg vs. 8 mg/kg diclofenac)
N-(2-Chlorophenyl)-... () 2-chlorophenyl 4H-1,2,4-triazol-3-yl ~450‡ Structural rigidity

*Estimated based on molecular formula (C₁₉H₂₀N₂O₄S).
†Range inferred from triazole analogs in .
‡Estimated from substituents in .

Research Implications and Limitations

  • Structural Insights : The target compound’s benzazepine ring and dimethoxy groups offer unique opportunities for optimizing solubility and target affinity.
  • Limitations : Direct biological data for the target compound is absent; comparisons rely on structural analogs. Further crystallographic studies (e.g., using SHELX programs ) are needed to confirm hydrogen-bonding patterns.

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